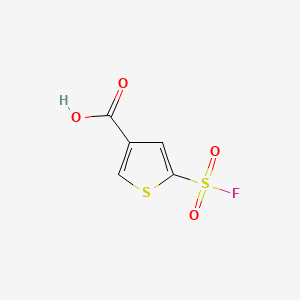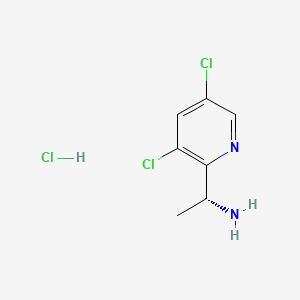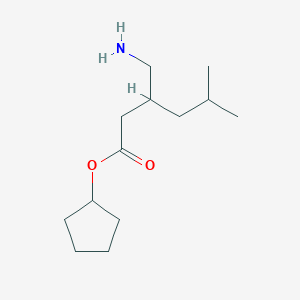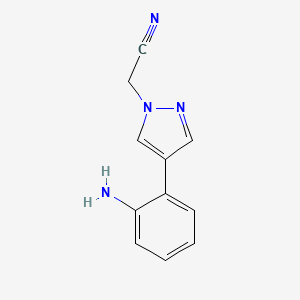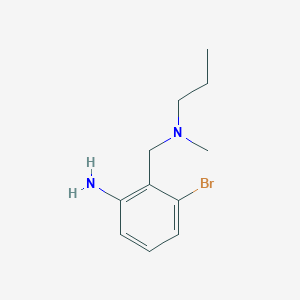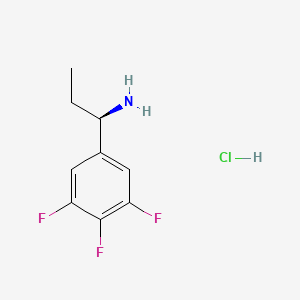![molecular formula C11H14N2O2 B13645425 6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13645425.png)
6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a tert-butyl group, a methyl group, and an oxazole ring fused to a pyridine ring, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol typically involves multicomponent reactions (MCRs). One common method includes the use of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as a solvent. The reaction is carried out at 80–85°C for 90–120 minutes . This method is advantageous due to its good yields, straightforward protocol, and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of ionic liquids like [BMIM]BF4 helps in avoiding hazardous organic solvents, making the process more sustainable and eco-friendly .
Análisis De Reacciones Químicas
Types of Reactions
6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction can replace one functional group with another, allowing for the creation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of various chemical products due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 6-tert-butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and methyl groups, along with the fused oxazole-pyridine ring system, make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
6-tert-butyl-3-methyl-7H-[1,2]oxazolo[5,4-b]pyridin-4-one |
InChI |
InChI=1S/C11H14N2O2/c1-6-9-7(14)5-8(11(2,3)4)12-10(9)15-13-6/h5H,1-4H3,(H,12,14) |
Clave InChI |
ZLMNBSGXFIMWAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1C(=O)C=C(N2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


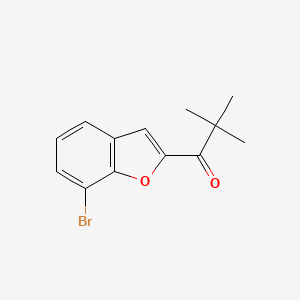

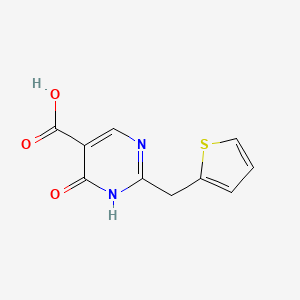
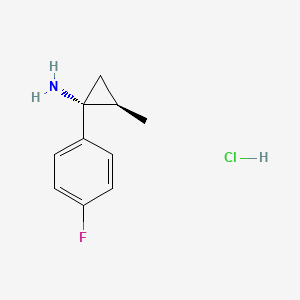
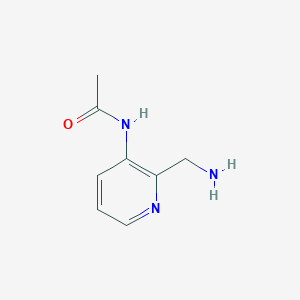
![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)
